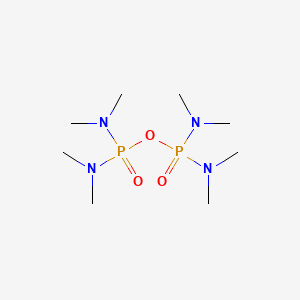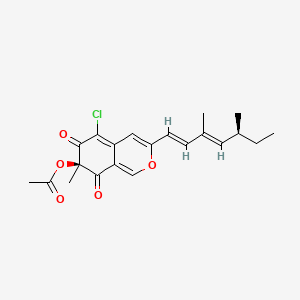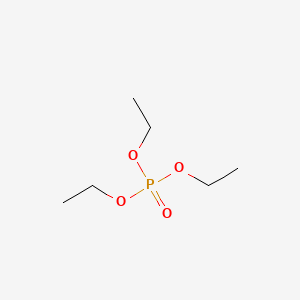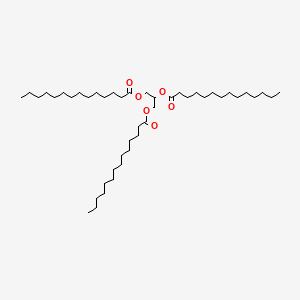
Setoglaucin
Übersicht
Beschreibung
Setoglaucine is a basic dye used to stain DNA.
Wissenschaftliche Forschungsanwendungen
Nachweis von Iod und Brom
Setoglaucin kann zum Nachweis von Iod und Brom verwendet werden . Die Methode besteht darin, eine Lösung von this compound mit einer Iod- oder Bromlösung zu versetzen und die Farbveränderungen zu beobachten. Die Farbe ändert sich von Blau nach Gelbgrün für Iod und von Blau nach Hellgelb für Brom .
Nachweis von Arsen (III)
This compound kann auch zum Nachweis von Arsen (III) verwendet werden . Die Methode beinhaltet die Behandlung einer Lösung von this compound mit Iod in Kaliumiodid und der Testlösung. Die Lösung nimmt in Gegenwart dieser Ionen die ursprüngliche blaue Farbe des Farbstoffs an .
Nachweis von Zinn (II)
Ähnlich wie Arsen (III) kann this compound zum Nachweis von Zinn (II) verwendet werden . Die Methode ist dieselbe wie für Arsen (III), und die Lösung nimmt auch in Gegenwart dieser Ionen die ursprüngliche blaue Farbe des Farbstoffs an .
Nachweis von Quecksilber (II)
This compound kann zum Nachweis von Quecksilber (II) verwendet werden . Die Methode ist ähnlich der für Arsen (III) und Zinn (II), und die Lösung nimmt in Gegenwart dieser Ionen die ursprüngliche blaue Farbe des Farbstoffs an .
Nachweis von Silber (I)
This compound kann zum Nachweis von Silber (I) verwendet werden . Die Methode ist die gleiche wie für Arsen (III), Zinn (II) und Quecksilber (II), und die Lösung nimmt in Gegenwart dieser Ionen die ursprüngliche blaue Farbe des Farbstoffs an .
Nachweis von Thiosulfat und Sulfit
This compound kann zum Nachweis von Thiosulfat und Sulfit verwendet werden . Die Methode beinhaltet die Behandlung einer Lösung von this compound mit Iod in Kaliumiodid und der Testlösung. Die Lösung nimmt in Gegenwart dieser Ionen die ursprüngliche blaue Farbe des Farbstoffs an .
Nachweis von Hexacyanoferrat (II)
This compound kann als Reagenz zum Nachweis von Hexacyanoferrat (II) verwendet werden . Die Methode besteht darin, eine Lösung von this compound mit einem Tropfen Hexacyanoferrat (II) zu versetzen und das Gemisch zu verdünnen. Mit Hexacyanoferrat (II) entsteht ein blauer Niederschlag .
Nachweis von Hexacyanoferrat (III)
This compound kann als Reagenz zum Nachweis von Hexacyanoferrat (III) verwendet werden . Die Methode ist ähnlich der für Hexacyanoferrat (II), aber mit Hexacyanoferrat (III) entsteht ein grüner Niederschlag .
Wirkmechanismus
Target of Action
Setoglaucine, also known as Basic Blue 1, is primarily used as a dye to stain DNA . It interacts with the DNA molecules, allowing for enhanced visualization under certain conditions .
Mode of Action
It is known that it binds to dna, resulting in a color change that allows for the visualization of the dna
Result of Action
The primary result of Setoglaucine’s action is the staining of DNA, which enhances its visibility under a microscope . This allows researchers to study the structure and organization of DNA more effectively.
Action Environment
The efficacy and stability of Setoglaucine can be influenced by various environmental factors. For instance, the pH of the solution can affect the binding efficiency of Setoglaucine to DNA . Additionally, the temperature and light conditions can potentially affect the stability of the dye .
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN2.ClH/c1-25(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFBMKYXAYEJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29636-46-2 (nitrate) | |
| Record name | Setoglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883984 | |
| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3521-06-0 | |
| Record name | Basic blue 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3521-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setoglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basic Blue 1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N-[4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[(2-chlorophenyl)[4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BLUE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92N74OA24D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Setoglaucine function as a stain for DNA in biological samples?
A1: Setoglaucine is a basic dye that binds to DNA after RNA has been selectively removed from the sample. This selective staining is achieved by pre-treating the tissue sections with concentrated phosphoric acid (either 90% or 75%) at a low temperature (5°C) for specific durations [, ]. The phosphoric acid treatment effectively extracts RNA while leaving the DNA intact. Subsequently, staining with an aqueous solution of Setoglaucine at a pH of 3.5 results in a distinct blue coloration of the nuclei, indicating the presence of DNA [, ].
Q2: What is the structural formula and molecular weight of Setoglaucine?
A2: Unfortunately, the provided abstracts do not contain the structural formula or molecular weight of Setoglaucine. To obtain this information, it is recommended to consult a chemical database or the manufacturer's safety data sheet.
Q3: Are there any specific requirements for tissue fixation when using Setoglaucine for DNA staining?
A3: Yes, the research indicates that tissue fixation plays a role in the effectiveness of Setoglaucine staining. Tissues fixed with Carnoy's solution, 10% buffered neutral formalin, or paraformaldehyde were found to be most suitable for staining with Setoglaucine [, ].
Q4: Beyond its use as a biological stain, what other applications does Setoglaucine have?
A4: Setoglaucine has shown potential as a redox indicator in analytical chemistry, specifically in cerate oxidimetry [] and dichrometry []. It has also been explored in spot tests for detecting various ions, including cerium(IV) [] and palladium []. Additionally, research suggests its use in studying the catalytic effects of micelles on reactions involving carbonium ions [].
Q5: How does the structure of Setoglaucine relate to its function as a redox indicator?
A5: While the provided research doesn't delve into the specific structure-activity relationships of Setoglaucine, it's likely that its triphenylmethane structure, common to many dyes, plays a role in its redox properties. These structures can undergo reversible oxidation and reduction, leading to distinct color changes that make them suitable for indicating redox potential changes in a solution.
Q6: Are there any analytical methods specifically mentioned for detecting or quantifying Setoglaucine?
A6: While not explicitly detailed, the research mentions utilizing "in situ absorption spectra" to analyze the interaction of Setoglaucine with DNA in stained nuclei [, ]. This suggests that spectrophotometry, a technique relying on the absorption and transmission of light through a substance, is likely employed for studying Setoglaucine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)






